molecular formula C4H5BrO2 B3054838 methyl (E)-3-bromoprop-2-enoate CAS No. 6213-87-2

methyl (E)-3-bromoprop-2-enoate

Cat. No.: B3054838
CAS No.: 6213-87-2
M. Wt: 164.99 g/mol
InChI Key: HGOGNLOBEAIJAM-NSCUHMNNSA-N
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Description

Methyl (E)-3-bromoprop-2-enoate is an organic compound with the molecular formula C4H5BrO2. It is an ester derived from the reaction of methanol and (E)-3-bromoprop-2-enoic acid. This compound is characterized by the presence of a bromine atom attached to a propenoate group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-bromoprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of (E)-3-bromoprop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl acrylate. In this process, methyl acrylate is treated with bromine in the presence of a solvent like carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-bromoprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, often in anhydrous ether solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted esters, amides, or thioesters.

    Reduction: Methyl (E)-3-hydroxyprop-2-enoate.

    Oxidation: Methyl (E)-3-bromoprop-2-enoic acid.

Scientific Research Applications

Methyl (E)-3-bromoprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Material Science: It is employed in the development of polymers and other advanced materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of methyl (E)-3-bromoprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or other transformations, depending on the reaction conditions.

Comparison with Similar Compounds

Methyl (E)-3-bromoprop-2-enoate can be compared with similar compounds such as:

    Methyl acrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl (E)-3-bromoprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to different physical properties and reactivity.

    Methyl (E)-3-chloroprop-2-enoate: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biological research, and material science Its unique reactivity and functional groups make it a valuable intermediate in various chemical processes

Properties

IUPAC Name

methyl (E)-3-bromoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOGNLOBEAIJAM-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6213-87-2
Record name 2-Propenoic acid, 3-bromo-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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